molecular formula C22H26N2O5S B2361993 3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 441291-62-9

3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2361993
CAS No.: 441291-62-9
M. Wt: 430.52
InChI Key: DYAOPXUQPBFUOY-GHVJWSGMSA-N
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Description

3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes ethoxy and methoxy groups attached to a benzamide core, along with a benzothiazole moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Scientific Research Applications

3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with 3,4,5-triethoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles under anhydrous conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Compounds with substituted ethoxy or methoxy groups.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-trimethoxybenzoic acid methyl ester: A simpler compound with a similar core structure but lacking the benzothiazole moiety.

Uniqueness

3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both ethoxy and methoxy groups, along with the benzothiazole moiety. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-6-27-16-12-14(13-17(28-7-2)20(16)29-8-3)21(25)23-22-24(4)19-15(26-5)10-9-11-18(19)30-22/h9-13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOPXUQPBFUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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